molecular formula C13H16O3 B13643703 2-(Chroman-8-yl)-2-methylpropanoic acid

2-(Chroman-8-yl)-2-methylpropanoic acid

Cat. No.: B13643703
M. Wt: 220.26 g/mol
InChI Key: ZJCVDOJXTUNXQH-UHFFFAOYSA-N
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Description

2-(Chroman-8-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of chroman derivatives Chromans are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chroman-8-yl)-2-methylpropanoic acid typically involves the reaction of chroman derivatives with appropriate reagents. One common method involves the Claisen–Schmidt condensation reaction, where 2,4,6-trihydroxyacetophenone reacts with isopentenyl bromide in the presence of aqueous potassium hydroxide to produce isopentenyl acetophenone . This intermediate can then undergo further reactions to form the desired chroman derivative.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(Chroman-8-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the chroman ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-8-carboxylic acid, while reduction could produce chroman-8-yl alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Chroman-8-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. For instance, chroman derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress .

Comparison with Similar Compounds

  • 1-(5,7-Dihydroxy-2,2-dimethylchroman-8-yl)ethan-1-one
  • 1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one
  • Coumarin derivatives

Comparison: 2-(Chroman-8-yl)-2-methylpropanoic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to other chroman derivatives, it may exhibit different reactivity and pharmacological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-8-yl)-2-methylpropanoic acid

InChI

InChI=1S/C13H16O3/c1-13(2,12(14)15)10-7-3-5-9-6-4-8-16-11(9)10/h3,5,7H,4,6,8H2,1-2H3,(H,14,15)

InChI Key

ZJCVDOJXTUNXQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC2=C1OCCC2)C(=O)O

Origin of Product

United States

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